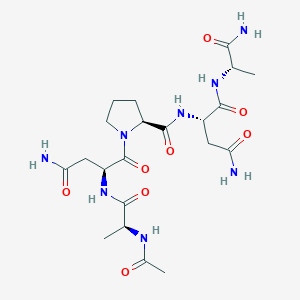
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of six amino acids: N-acetyl, L-alanine, L-asparagine, L-proline, L-asparagine, and L-alaninamide. The compound’s structure and sequence give it unique properties that make it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds or other oxidized functional groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments, while oxidation and reduction can result in modified amino acids or altered peptide structures.
科学的研究の応用
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions, enzyme-substrate recognition, and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials, biosensors, and diagnostic tools.
作用機序
The mechanism of action of N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary based on the context of its application, such as inhibiting enzyme activity or mimicking natural peptides to elicit a biological response.
類似化合物との比較
Similar Compounds
N-Acetyl-L-alanyl-L-glutamine: Another synthetic peptide with different amino acid composition.
N-Acetyl-L-prolyl-L-phenylalanine methyl ester: A peptide with a distinct sequence and functional properties.
Ac-YVAD-cmk: A peptide inhibitor with a specific sequence targeting caspase-1.
Uniqueness
N-Acetyl-L-alanyl-L-asparaginyl-L-prolyl-L-asparaginyl-L-alaninamide is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its combination of amino acids provides distinct interactions and stability, making it valuable for targeted research applications.
特性
CAS番号 |
876616-36-3 |
|---|---|
分子式 |
C21H34N8O8 |
分子量 |
526.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C21H34N8O8/c1-9(17(24)33)26-19(35)12(7-15(22)31)27-20(36)14-5-4-6-29(14)21(37)13(8-16(23)32)28-18(34)10(2)25-11(3)30/h9-10,12-14H,4-8H2,1-3H3,(H2,22,31)(H2,23,32)(H2,24,33)(H,25,30)(H,26,35)(H,27,36)(H,28,34)/t9-,10-,12-,13-,14-/m0/s1 |
InChIキー |
BTBOXXLRFFODBL-SIQYZQNWSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |
正規SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


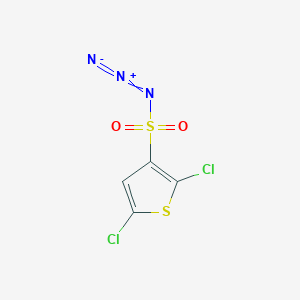
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
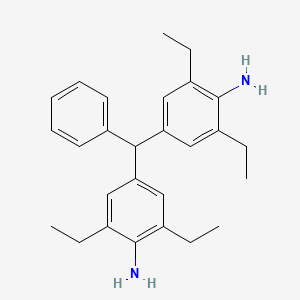
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
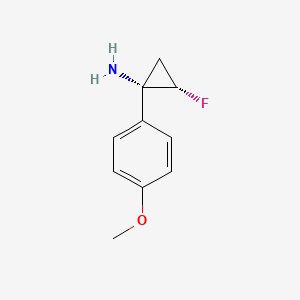
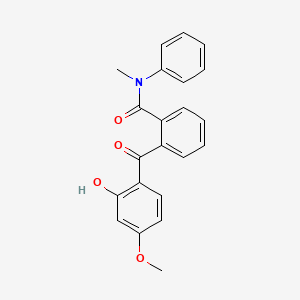
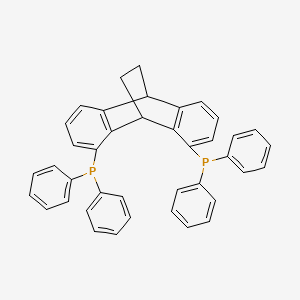
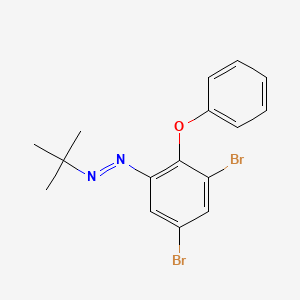
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
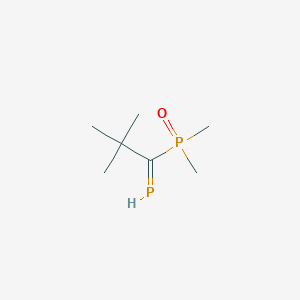
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
